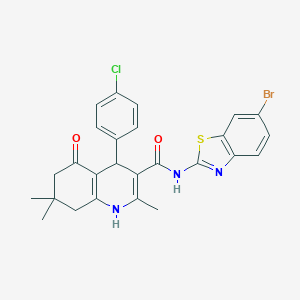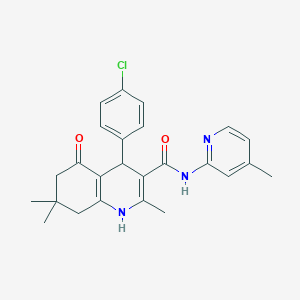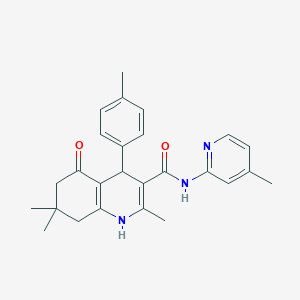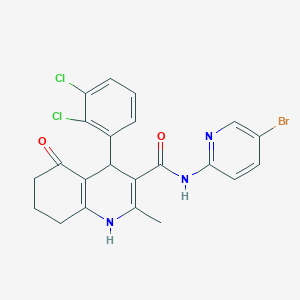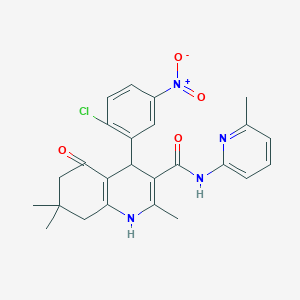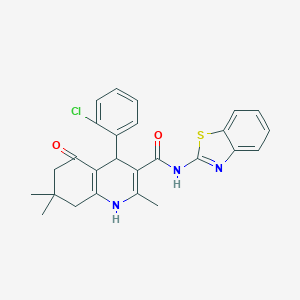![molecular formula C22H17N3OS2 B304287 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a phenothiazine moiety, which is known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including DNA, proteins, and enzymes. The phenothiazine moiety in the compound is known to exhibit intercalating properties, which allows it to insert itself between the base pairs of DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, scavenge free radicals, and generate singlet oxygen upon irradiation. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe, photosensitizer, and anticancer agent. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its properties for various applications.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine involves the reaction of 4,6-dimethyl-2-thiouracil with 10-chloro-10H-phenothiazine-2-carbonyl chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been the subject of various scientific research studies due to its potential applications in different fields. It has been investigated for its anticancer, antimicrobial, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Formule moléculaire |
C22H17N3OS2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C22H17N3OS2/c1-12-11-13(2)24-21-18(12)19(23)20(28-21)22(26)25-14-7-3-5-9-16(14)27-17-10-6-4-8-15(17)25/h3-11H,23H2,1-2H3 |
Clé InChI |
NSVGTAHXUYYWJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




